4-bromo-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide
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Overview
Description
4-bromo-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom, a dimethylamino group, and a pyrimidinyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide typically involves multiple steps. One common method includes the bromination of aniline derivatives followed by coupling reactions with pyrimidinyl compounds. The reaction conditions often require the use of solvents like tetrahydrofuran and catalysts such as palladium on carbon. The final step usually involves the formation of the benzamide group through amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The presence of the amino and pyrimidinyl groups allows for coupling reactions with other aromatic compounds
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide for bromination, palladium catalysts for coupling reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex aromatic compounds with extended conjugation .
Scientific Research Applications
4-bromo-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
4-bromo-N,N-dimethylaniline: Shares the bromine and dimethylamino groups but lacks the pyrimidinyl and benzamide groups.
4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide: Similar structure but with a pyridinyl group instead of a pyrimidinyl group
Uniqueness
4-bromo-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the pyrimidinyl group, in particular, enhances its potential as a therapeutic agent by allowing for specific interactions with biological targets .
Properties
Molecular Formula |
C20H20BrN5O |
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Molecular Weight |
426.3 g/mol |
IUPAC Name |
4-bromo-N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]benzamide |
InChI |
InChI=1S/C20H20BrN5O/c1-13-22-18(12-19(23-13)26(2)3)24-16-8-10-17(11-9-16)25-20(27)14-4-6-15(21)7-5-14/h4-12H,1-3H3,(H,25,27)(H,22,23,24) |
InChI Key |
SPBGITRLXVYCDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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